"3-Amino-6-methylpyrazine-2-carboxylic acid" IUPAC name
"3-Amino-6-methylpyrazine-2-carboxylic acid" IUPAC name
An In-Depth Technical Guide to 3-Amino-6-methylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-Amino-6-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of pyrazine, it serves as a crucial building block, or scaffold, in the synthesis of complex molecules with diverse biological activities. Pyrazine derivatives are known to exhibit a wide range of pharmaceutical applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties[1]. This guide provides a comprehensive technical overview of 3-Amino-6-methylpyrazine-2-carboxylic acid, detailing its chemical properties, synthesis protocols, and its pivotal role as a pharmacophore in modern drug development, with a particular focus on its application as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structure
The unambiguous identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 3-amino-6-methylpyrazine-2-carboxylic acid . Its chemical structure features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 6.
The strategic placement of the amino and carboxylic acid groups creates a key bidentate chelation site and enables the formation of critical hydrogen bonds, a feature exploited in its biological applications, particularly in enzyme inhibition[2].
Physicochemical Data
A summary of the key physicochemical properties for the closely related methyl ester and the parent compound (3-aminopyrazine-2-carboxylic acid) are presented below. Data for the specific 6-methyl derivative is less commonly published; however, these values provide a reliable baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-amino-6-methylpyrazine-2-carboxylic acid | - |
| Molecular Formula | C₆H₇N₃O₂ | [3][4] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| CAS Number | 6761-50-8 (for 5-methyl isomer) | [3][4] |
| Appearance | Expected to be a solid powder | [5] |
| Melting Point | ~205-210 °C (dec.) (for parent compound) |
Note: Data for isomers and parent compounds are provided for reference due to the limited availability of specific data for the 6-methyl isomer.
Spectroscopic Profile
Characterization of 3-amino-6-methylpyrazine-2-carboxylic acid relies on standard spectroscopic techniques. Based on studies of the parent compound, 3-aminopyrazine-2-carboxylic acid (APC), the following spectral features are expected[6]:
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¹H NMR: The proton spectrum in a solvent like DMSO-d₆ would show a singlet for the aromatic proton on the pyrazine ring, distinct signals for the amino (NH₂) protons, a broad signal for the carboxylic acid (COOH) proton, and a singlet for the methyl (CH₃) protons. The addition of the methyl group at the 6-position distinguishes it from its 5-methyl isomer or the unsubstituted parent compound.
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¹³C NMR: The carbon spectrum will display distinct signals for the six unique carbon atoms, including the two quaternary carbons of the pyrazine ring, the two CH carbons, the carboxylic acid carbon, and the methyl carbon.
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FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for the amino group (typically around 3480 cm⁻¹ and 3390 cm⁻¹) and a strong carbonyl (C=O) stretch for the carboxylic acid[6]. O-H stretching from the carboxylic acid will also be present as a broad band.
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Synthesis and Purification
The synthesis of derivatives from 3-amino-pyrazine-2-carboxylic acid scaffolds is a well-established process in medicinal chemistry. The primary challenge lies in the selective activation of the carboxylic acid for amide bond formation without interfering with the amino group on the pyrazine ring. Two robust, field-proven methods are commonly employed[7].
Rationale for Synthetic Strategy
Direct amide coupling is the most efficient route to generate libraries of derivatives from the core acid. The choice of coupling reagent is critical.
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Carbodiimide-based reagents are effective but can lead to side reactions.
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1,1'-Carbonyldiimidazole (CDI) is an excellent alternative. It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This intermediate then reacts cleanly with a chosen amine to form the desired amide, making purification straightforward[7].
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Propylphosphonic Anhydride (T3P®) is another powerful coupling reagent that converts the carboxylic acid's oxygen into a good leaving group, facilitating amide bond formation with high yields and purity[1].
The workflow below illustrates a generalized synthesis pathway.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of amide derivatives.
Applications in Drug Development
The 3-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form specific, stability-enhancing intramolecular and intermolecular hydrogen bonds[2].
Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
A critical application of this scaffold is in the development of targeted cancer therapies. Aberrant FGFR signaling is a known oncogenic driver in various cancers[2]. Derivatives of 3-aminopyrazine-2-carboxamide have been designed as potent FGFR inhibitors[2].
Mechanism of Action: The 3-aminopyrazine core is instrumental in binding to the hinge region of the FGFR kinase domain, which is the ATP-binding pocket. Molecular docking studies reveal that the pyrazine nitrogen and the 3-amino group form crucial hydrogen bonds with backbone residues of the kinase hinge (e.g., E565 and A567 in FGFR2)[2]. This interaction mimics the binding of adenine from ATP, thus competitively inhibiting the enzyme's kinase activity. This blockade prevents the phosphorylation of downstream substrates, thereby halting the pro-proliferative and anti-apoptotic signals.
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and point of inhibition.
Foundation for Antimicrobial Agents
The pyrazine ring is central to the action of Pyrazinamide (PZA), a first-line medication for treating tuberculosis[7]. PZA is a prodrug that is converted in mycobacteria to pyrazinoic acid (POA), its active form. While 3-amino-6-methylpyrazine-2-carboxylic acid is not PZA, its structural similarity makes its derivatives promising candidates for new antimicrobial agents. The proposed mechanism for POA involves the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[7].
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment.
Protocol: Synthesis of N-Benzyl-3-amino-6-methylpyrazine-2-carboxamide
This protocol is adapted from established procedures for the synthesis of related carboxamides[7].
Materials:
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3-Amino-6-methylpyrazine-2-carboxylic acid
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1,1'-Carbonyldiimidazole (CDI)
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Benzylamine
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Deionized Water
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Microwave synthesis vials
Procedure:
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To a microwave reaction vial, add 3-Amino-6-methylpyrazine-2-carboxylic acid (1.0 mmol, 1.0 equiv).
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Add anhydrous DMSO (3 mL) to dissolve the starting material.
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Add CDI (1.3 mmol, 1.3 equiv) to the solution. Stir at room temperature. Effervescence (CO₂ evolution) should be observed. Allow the mixture to stir for 15-20 minutes until bubbling ceases, indicating the formation of the activated acylimidazolide intermediate.
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To the activated acid mixture, add benzylamine (1.5 mmol, 1.5 equiv) dropwise.
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Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.
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After cooling to room temperature, pour the reaction mixture into 30 mL of cold deionized water.
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The solid product should precipitate out of the solution. If not, the aqueous layer can be extracted with ethyl acetate.
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Collect the crude solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide.
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Confirm the structure and purity using NMR, LC-MS, and melting point analysis.
Protocol: In Vitro FGFR Kinase Assay (Conceptual)
This protocol outlines the principles of a biochemical assay to test the inhibitory activity of a synthesized compound.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR enzyme. This is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. A decrease in ATP consumption correlates with enzyme inhibition.
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a detergent.
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In a multi-well plate, add the FGFR enzyme (e.g., recombinant human FGFR2 kinase domain) and the specific substrate peptide.
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Add the test compound (e.g., the synthesized N-benzyl-3-amino-6-methylpyrazine-2-carboxamide) at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
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Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.
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Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
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Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP by producing a luminescent signal.
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Read the luminescence on a plate reader.
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Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
3-Amino-6-methylpyrazine-2-carboxylic acid is more than a simple chemical; it is a versatile and powerful scaffold for the construction of biologically active molecules. Its proven utility in creating potent FGFR inhibitors for oncology highlights its value in targeted drug discovery[2]. Furthermore, its structural relationship to the anti-tubercular drug Pyrazinamide suggests a rich, underexplored potential in the development of novel anti-infective agents[1][7].
Future research should focus on expanding the library of derivatives based on this core, exploring substitutions at the amine and methyl positions to fine-tune selectivity and pharmacokinetic properties. Investigating its potential as a metal-chelating agent in bioinorganic chemistry could also open new therapeutic avenues[8]. As our understanding of disease pathways deepens, scaffolds like 3-amino-6-methylpyrazine-2-carboxylic acid will remain essential tools for the rational design of next-generation therapeutics.
References
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pauk, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
-
Patil, V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Publication Page. [Link]
-
Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry. [Link]
-
ChemSynthesis. (n.d.). 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. Substance Page. [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. Compound Summary. [Link]
-
Trade Science Inc. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Inorganic Chemistry - An Indian Journal. [Link]
-
Mary, Y. S., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research. [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | 2032-84-0 [sigmaaldrich.com]
- 6. nanoient.org [nanoient.org]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
